
1,3-Propanediamine, N,N-dimethyl-N'-(2-methoxy-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N,N-dimethyl-N'-(2-methoxy-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride, commonly known as Acridine orange, is a fluorescent dye that is used in various scientific research applications. Acridine orange is a basic dye that stains acidic structures such as nucleic acids. It is widely used in the field of biology, medicine, and microbiology for various applications such as staining of chromosomes and bacteria, detection of DNA damage, and visualization of lysosomes.
Mécanisme D'action
Acridine orange is a basic dye that stains acidic structures such as nucleic acids. It works by intercalating between the base pairs of DNA and RNA molecules. This results in the fluorescence of the stained structures, which can be visualized under a fluorescence microscope.
Biochemical and physiological effects:
Acridine orange has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. Acridine orange has also been shown to have antimicrobial properties, which makes it useful in the treatment of various infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Acridine orange has several advantages for lab experiments. It is a highly sensitive dye that can detect even small amounts of nucleic acids. It is also relatively easy to use and does not require specialized equipment. However, there are also some limitations to the use of Acridine orange. It can be toxic to cells at high concentrations, which can affect the accuracy of the results. Additionally, Acridine orange is not specific to nucleic acids and can stain other cellular structures, which can make it difficult to interpret the results.
Orientations Futures
There are several future directions for the use of Acridine orange in scientific research. One potential direction is the development of new methods for the detection of DNA damage using Acridine orange. Another direction is the development of new cancer therapies based on the induction of apoptosis by Acridine orange. Additionally, there is potential for the use of Acridine orange in the treatment of infectious diseases, particularly those caused by antibiotic-resistant bacteria.
Conclusion:
Acridine orange is a highly versatile dye that has a wide range of applications in scientific research. Its ability to stain nucleic acids and other structures makes it an important tool for visualizing cellular processes. While there are some limitations to its use, the potential for future applications of Acridine orange is vast, and it will continue to be an important tool in scientific research for years to come.
Méthodes De Synthèse
Acridine orange is synthesized by the condensation of 3,6-diaminoacridine and N,N-dimethyl-2-nitrosoaniline. The resulting compound is then oxidized to form Acridine orange. The synthesis of Acridine orange is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Acridine orange is widely used in scientific research for various applications. One of the primary applications of Acridine orange is in the field of microbiology. It is used to stain bacteria and other microorganisms, which helps in their visualization and identification. Acridine orange is also used to detect DNA damage in cells, which is important in the field of cancer research.
Propriétés
Numéro CAS |
176915-28-9 |
|---|---|
Formule moléculaire |
C19H24Cl2N4O4 |
Poids moléculaire |
443.3 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-N-(2-methoxy-1-nitroacridin-9-yl)hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C19H22N4O4.2ClH/c1-21(2)11-6-12-22(24)18-13-7-4-5-8-14(13)20-15-9-10-16(27-3)19(17(15)18)23(25)26;;/h4-5,7-10,24H,6,11-12H2,1-3H3;2*1H |
Clé InChI |
OPMNNFDDOXCSNI-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN(C1=C2C(=NC3=CC=CC=C31)C=CC(=C2[N+](=O)[O-])OC)O.Cl.Cl |
SMILES canonique |
CN(C)CCCN(C1=C2C(=NC3=CC=CC=C31)C=CC(=C2[N+](=O)[O-])OC)O.Cl.Cl |
Autres numéros CAS |
176915-28-9 |
Synonymes |
N-(3-dimethylaminopropyl)-N-(2-methoxy-1-nitro-acridin-9-yl)hydroxylam ine dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone](/img/structure/B64983.png)
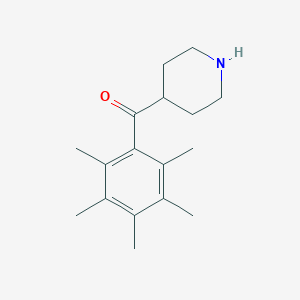
![Ethyl 1H-benzo[d]imidazole-7-carboxylate](/img/structure/B64990.png)

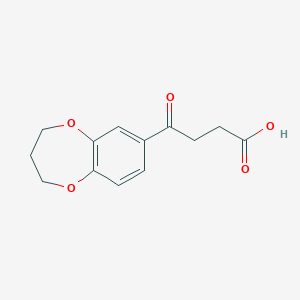
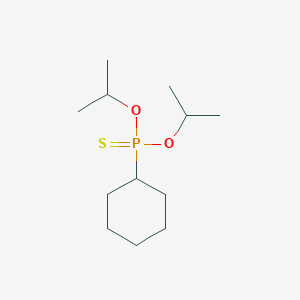
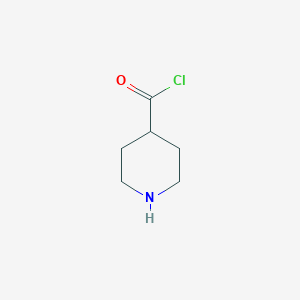
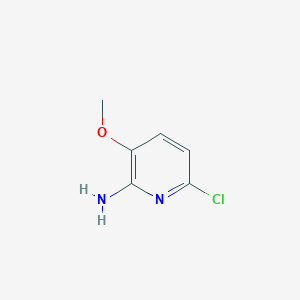

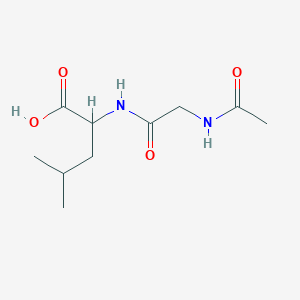

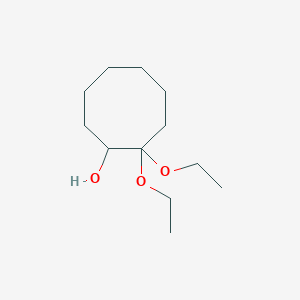
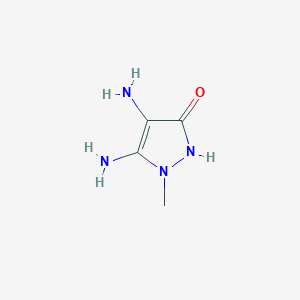
![2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B65013.png)